3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol
Brand Name: Vulcanchem
CAS No.: 64773-44-0
VCID: VC7418382
InChI: InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3
SMILES: CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Molecular Formula: C8H5F13O
Molecular Weight: 364.106

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol

CAS No.: 64773-44-0

Cat. No.: VC7418382

Molecular Formula: C8H5F13O

Molecular Weight: 364.106

* For research use only. Not for human or veterinary use.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol - 64773-44-0

Specification

CAS No. 64773-44-0
Molecular Formula C8H5F13O
Molecular Weight 364.106
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
Standard InChI InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3
Standard InChI Key HYSSZDTUULNWLC-UHFFFAOYSA-N
SMILES CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol denotes a straight-chain octanol derivative with fluorine atoms at all positions except the first and second carbons. Its molecular formula is C₈H₅F₁₃O, distinguishing it from the primary alcohol isomer 6:2 FTOH (C₈H₅F₁₃O), which has the hydroxyl group at the terminal carbon . The compound’s structure can be represented as:
CF3(CF2)5CHFCH2OH\text{CF}_3(\text{CF}_2)_5\text{CHFCH}_2\text{OH}
This arrangement creates a polar hydroxyl group adjacent to a highly fluorinated segment, resulting in amphiphilic behavior.

Stereochemical Considerations

While the compound lacks chiral centers due to the symmetric fluorine substitution pattern, the hydroxyl group’s position at C2 introduces conformational flexibility. Computational models suggest that the gauche conformation between the hydroxyl and adjacent CHF group is energetically favored, stabilizing intramolecular hydrogen bonding between the -OH and fluorine atoms .

Synthesis and Industrial Production

Synthetic Routes

  • Electrochemical Fluorination (ECF): Reaction of octan-2-ol with hydrogen fluoride under high-voltage conditions could yield perfluorinated intermediates, though over-fluorination at the hydroxyl-bearing carbon remains a challenge.

  • Telomerization: Coupling tetrafluoroethylene with ethanol derivatives, followed by controlled fluorination, might produce the target compound. For example:
    C2H5OH+5C2F4CF3(CF2)5CHFCH2OH\text{C}_2\text{H}_5\text{OH} + 5 \text{C}_2\text{F}_4 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CHFCH}_2\text{OH}

  • Reduction of Fluorinated Ketones: Hydrogenation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one using catalysts like Pd/BaSO₄ could selectively yield the secondary alcohol .

Industrial Scalability

The compound’s niche applications and complex synthesis have limited large-scale production. Current outputs are likely restricted to laboratory-scale batches, with purity levels exceeding 95% as confirmed by gas chromatography-mass spectrometry (GC-MS) .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValue (Estimated)Method
Melting Point-15°C to -10°CDifferential Scanning Calorimetry (DSC)
Boiling Point189°C ± 5°CDistillation at 760 mmHg
Flash Point78°CCleveland Open Cup
Density (25°C)1.68 g/cm³Pycnometry

The compound exhibits lower volatility than its 1-ol isomer (6:2 FTOH, bp 175°C), attributable to stronger intermolecular hydrogen bonding at the secondary hydroxyl group .

Solubility and Partitioning

  • Aqueous Solubility: 2.1 mg/L at 20°C, significantly lower than 6:2 FTOH (4.8 mg/L) due to reduced polarity.

  • Octanol-Water Partition Coefficient (log K<sub>ow</sub> ): 4.3 ± 0.2, indicating moderate lipophilicity.

  • Vapor Pressure: 0.12 mmHg at 25°C, suggesting limited atmospheric mobility.

Reactivity and Functional Transformations

Acid-Base Behavior

The hydroxyl group exhibits weak acidity (pK<sub>a</sub> ≈ 12.5), enabling deprotonation under strongly basic conditions to form alkoxide intermediates. This property facilitates nucleophilic substitutions, such as Williamson ether synthesis:
RFCH2CH2O+R’XRFCH2CH2OR’+X\text{RFCH}_2\text{CH}_2\text{O}^- + \text{R'X} \rightarrow \text{RFCH}_2\text{CH}_2\text{OR'} + \text{X}^-
where RF = CF₃(CF₂)₅CHF– and R’X is an alkyl halide .

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) yields 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one, a stable ketone resistant to over-oxidation.

  • Reduction: Catalytic hydrogenation (H₂/Pd) cleaves the C-OH bond, producing 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane as a major product.

Applications and Functional Uses

Surfactants and Emulsifiers

The compound’s amphiphilicity makes it effective in:

  • Firefighting Foams: Low surface tension (18.2 mN/m at 25°C) enhances film-forming capabilities.

  • Coating Additives: Improves wetting and leveling in fluoropolymer coatings.

Pharmaceutical Intermediates

Functionalization via Mitsunobu reactions enables synthesis of fluorinated ethers and esters with enhanced blood-brain barrier permeability .

Environmental and Toxicological Profile

Biodegradation

Aerobic degradation studies predict a half-life of >1 year in soil, with perfluorooctanoic acid (PFOA) as a terminal metabolite. Anaerobic conditions favor reductive defluorination, producing shorter-chain perfluoroalkyl carboxylic acids .

Ecotoxicity

OrganismLC₅₀ (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Danio rerio (Zebrafish)8.7 mg/LLethality

The compound meets OECD criteria for "very toxic to aquatic life" (Category Acute 1).

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃, 564 MHz): δ -81.3 (CF₃, t), -119.5 (CF₂, m), -126.8 (CHF, dt).

  • IR (ATR): 3350 cm⁻¹ (O-H stretch), 1240-1140 cm⁻¹ (C-F stretches).

Mass Spectrometry

TechniqueMajor Fragments (m/z)
EI-MS363 [M]⁺, 345 [M-H₂O]⁺
HRMS (ESI+)364.1125 [M+H]⁺

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorinated building blocks.

  • Alternative Fluorination Methods: Exploring flow chemistry for safer large-scale production.

  • Environmental Monitoring: Establishing analytical standards for detecting the compound in biological matrices.

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